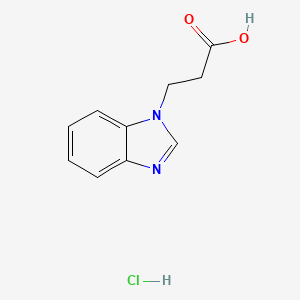

3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride

Description

3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride (CAS: 30163-88-3) is a benzimidazole derivative with a propanoic acid moiety attached to the 1-position of the benzimidazole ring, forming a hydrochloride salt. Its molecular formula is C₁₀H₁₁N₂O₂·HCl, and its molecular weight is approximately 227.46 g/mol. The compound is widely used in pharmaceutical research, particularly as a building block for drug candidates, owing to the benzimidazole scaffold’s versatility in targeting enzymes and receptors .

Properties

IUPAC Name |

3-(benzimidazol-1-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2.ClH/c13-10(14)5-6-12-7-11-8-3-1-2-4-9(8)12;/h1-4,7H,5-6H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVWSJSWUOVUFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride typically involves the reaction of benzimidazole with a suitable propanoic acid derivative under acidic conditions. One common method involves the use of 3-chloropropanoic acid, which reacts with benzimidazole in the presence of a base such as sodium hydroxide. The reaction mixture is then acidified to obtain the hydrochloride salt of the product.

Industrial Production Methods

In an industrial setting, the production of 3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced benzimidazole compounds.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzimidazole ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic reagents such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring.

Scientific Research Applications

Medicinal Chemistry

3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride has been explored for its antimicrobial and anticancer properties. Benzimidazole derivatives are known for their diverse biological activities, making this compound a candidate for further therapeutic research.

Key findings include:

- Antimicrobial Activity : The compound exhibits effectiveness against various bacterial strains, which could lead to the development of new antibiotics or treatments for infections .

- Anticancer Properties : Preliminary studies suggest potential activity against cancer cell lines, indicating its role in cancer therapeutics .

Synthetic Organic Chemistry

This compound serves as an important intermediate in the synthesis of more complex bioactive molecules. Its reactivity allows it to participate in various chemical reactions:

- Synthesis of Other Compounds : It can be used as a building block for synthesizing pharmaceuticals and agrochemicals.

- Reagent in Chemical Reactions : The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for synthetic applications .

Interaction Studies

Research has focused on the binding affinity of 3-(1H-benzimidazol-1-yl)propanoic acid hydrochloride to various biological targets. Techniques such as molecular docking and pharmacokinetic studies are employed to understand its mechanism of action. These studies are crucial for optimizing its pharmacodynamics and guiding future drug design efforts .

Mechanism of Action

The mechanism of action of 3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues, their molecular properties, and distinguishing features:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Modifications |

|---|---|---|---|---|

| 3-(1H-Benzimidazol-1-yl)propanoic acid HCl | 30163-88-3 | C₁₀H₁₁N₂O₂·HCl | 227.46 | Propanoic acid at 1-position, HCl salt |

| 3-(5-Chloro-1H-benzimidazol-2-yl)propanoic acid | 82138-56-5 | C₁₀H₉ClN₂O₂ | 224.64 | Chloro substituent at benzimidazole 5-position, propanoic acid at 2-position |

| 3-(1H-Benzimidazol-1-yl)-2-methylpropanoic acid | 58555-21-8 | C₁₁H₁₂N₂O₂ | 204.23 | Methyl group on propanoic acid chain (no HCl salt) |

| 2-(1H-Benzimidazol-1-yl)propanoic acid HCl | Not specified | C₁₀H₁₁N₂O₂·HCl | ~227.46 | Structural isomer: propanoic acid attached at 2-position |

| 3-(1H-Benzimidazol-1-yl)propanoic acid dihydrochloride | 1559062-01-9 | C₁₀H₁₂N₂O₂·2HCl | ~299.98 | Dihydrochloride salt (enhanced solubility) |

Physicochemical and Functional Comparisons

Chlorinated Derivative (CAS 82138-56-5)

- Structural Impact: The chloro substituent at the 5-position of benzimidazole increases molecular weight slightly (224.64 vs.

- Applications : Chlorinated benzimidazoles are common in antiviral and anticancer agents, suggesting this derivative may have improved biological activity compared to the parent compound .

Methyl-Substituted Derivative (CAS 58555-21-8)

- Steric Effects: The methyl group on the propanoic acid chain adds steric bulk, which may reduce rotational freedom and alter interactions with biological targets.

- Acidity : The absence of a hydrochloride salt lowers water solubility compared to 30163-88-3, making it less suitable for formulations requiring high bioavailability .

Structural Isomer (2-position variant)

Dihydrochloride Salt (CAS 1559062-01-9)

- Solubility: The addition of a second HCl molecule significantly increases aqueous solubility, which is critical for intravenous drug formulations .

Biological Activity

3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C10H11ClN2O2

- CAS Number: 16807415

This benzimidazole derivative is characterized by a propanoic acid moiety, which may enhance its solubility and bioavailability compared to other benzimidazole derivatives .

Benzimidazole derivatives generally exert their biological effects through various mechanisms:

- Enzyme Inhibition: Many benzimidazole derivatives act as inhibitors of specific enzymes, which can lead to altered metabolic pathways in cells.

- Receptor Modulation: They may interact with cellular receptors, influencing signaling pathways that regulate cell growth and survival.

- Antimicrobial Activity: Some studies suggest that these compounds can inhibit the growth of bacteria and fungi, potentially due to their ability to disrupt cellular processes .

Antimicrobial Activity

Research indicates that 3-(1H-benzimidazol-1-yl)propanoic acid hydrochloride exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 3-(1H-Benzimidazol-1-yl)propanoic Acid Hydrochloride

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Candida albicans | 0.039 mg/mL |

These results highlight the compound's potential as a therapeutic agent in treating infections caused by resistant strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism involving the activation of intrinsic apoptotic pathways.

Case Study: Anticancer Properties

In a study conducted on HeLa cells (cervical cancer), treatment with 3-(1H-benzimidazol-1-yl)propanoic acid hydrochloride resulted in a dose-dependent decrease in cell viability, with an IC50 value reported at approximately 15 µM. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Pharmacological Applications

The pharmacological applications of this compound are broad:

- Antimicrobial Agents: Due to its demonstrated efficacy against various pathogens, it could be developed as a new class of antibiotics.

- Anticancer Drugs: Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.

- Anti-inflammatory Agents: Some studies suggest that benzimidazole derivatives may exhibit anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing benzimidazole derivatives with halogenated propanoic acids in polar aprotic solvents (e.g., DMF or dichloromethane) for 48–72 hours under inert atmospheres improves yields . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/methanol) enhances purity. Adjusting stoichiometric ratios (1:1.2 benzimidazole to 3-bromopropanoic acid) and monitoring pH during hydrochloride salt formation (using HCl gas or concentrated HCl) are critical .

Q. How can researchers characterize the structural integrity of 3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride using spectroscopic techniques?

- Methodology :

- 13C NMR : Key peaks include δ ~171 ppm (C=O of propanoic acid), δ ~135–128 ppm (aromatic carbons from benzimidazole), and δ ~41–34 ppm (CH₂ groups in the propanoic chain) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) to assess purity (>98% by area under the curve) .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 237.1 (free acid) and adducts confirming hydrochloride formation .

Q. What stability considerations are critical for storing 3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride in aqueous solutions?

- Methodology : The compound is hygroscopic and prone to hydrolysis. Store at 2–8°C in desiccated, amber vials under nitrogen. For aqueous stock solutions, use pH 4–5 buffers (e.g., acetate) to minimize degradation. Monitor stability via weekly HPLC checks for decomposition peaks (e.g., free benzimidazole or propanoic acid derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology : Discrepancies may arise from impurity profiles or assay conditions.

- Purity Validation : Reanalyze batches using orthogonal methods (e.g., NMR, LC-MS, elemental analysis) to rule out contaminants like unreacted benzimidazole .

- Assay Optimization : Standardize cell-based assays (e.g., ATP levels for cytotoxicity) by controlling variables like serum content (use 10% FBS) and incubation time (24–48 hours) .

- Meta-Analysis : Compare IC₅₀ values across studies using standardized units (µM) and adjust for differences in cell lines (e.g., HEK293 vs. HeLa) .

Q. What strategies can mitigate unexpected byproduct formation during synthesis?

- Methodology :

- Byproduct Identification : Use LC-MS to detect intermediates (e.g., 3-(1H-benzimidazol-1-yl)propane hydrazide) and adjust reaction conditions. For example, reducing reflux time from 72 to 48 hours minimizes over-alkylation .

- Catalyst Screening : Test Pd/C or molecular sieves to suppress side reactions. In one study, adding 5% Pd/C under H₂ reduced dimerization byproducts by 30% .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases or GPCRs). The benzimidazole moiety shows high affinity for ATP-binding pockets (ΔG ≈ -9.2 kcal/mol) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Focus on hydrogen bonds between the propanoic acid group and Lys/Arg residues .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.